2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole
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Overview
Description
2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 2-(4-chlorophenyl)ethenyl group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial and antileishmanial activities, suggesting that their targets may be microbial cells or Leishmania parasites.
Mode of Action
It’s known that benzimidazole derivatives can interact with biopolymers of the living system due to their structural resemblance to naturally occurring nucleotides . This interaction could potentially disrupt the normal functioning of these biopolymers, leading to the death of the target organism.
Biochemical Pathways
Similar compounds have been found to inhibit α-amylase, α-glucosidase, and protein tyrosine phosphatase 1 beta (ptp1b) activities , suggesting that 2-(4-chlorostyryl)-1H-1,3-benzimidazole may also affect these pathways.
Pharmacokinetics
Similar compounds have been found to have high gastrointestinal absorption and blood-brain barrier permeability , suggesting that 2-(4-chlorostyryl)-1H-1,3-benzimidazole may also have these properties.
Result of Action
Similar compounds have been found to exhibit significant antileishmanial activities , suggesting that 2-(4-chlorostyryl)-1H-1,3-benzimidazole may also have these effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-chlorostyryl)-1H-1,3-benzimidazole. For instance, the indiscriminate use of similar compounds can lead to environmental damage . Additionally, the presence of halogens, nitro, or sulphonyl groups in similar compounds can make them resistant to degradation, potentially leading to persistence in the environment .
Biochemical Analysis
Biochemical Properties
Based on its structure, it is hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the benzimidazole and chlorostyryl groups in the molecule .
Cellular Effects
The effects of 2-(4-chlorostyryl)-1H-1,3-benzimidazole on cellular processes are largely unexplored. Some studies suggest that similar compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-(4-chlorostyryl)-1H-1,3-benzimidazole is not well-defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Given its structure, it is plausible that it interacts with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-(4-chlorostyryl)-1H-1,3-benzimidazole is not well-defined. It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with cinnamaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cells.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)benzimidazole
- 2-(4-Methylphenyl)ethenylbenzimidazole
- 2-(4-Fluorophenyl)ethenylbenzimidazole
Uniqueness
2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole stands out due to its unique combination of a benzimidazole ring and a 2-(4-chlorophenyl)ethenyl group, which imparts distinct biological activities. Compared to similar compounds, it exhibits higher potency in certain biological assays, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H,(H,17,18)/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULABQOWOSAMVJT-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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